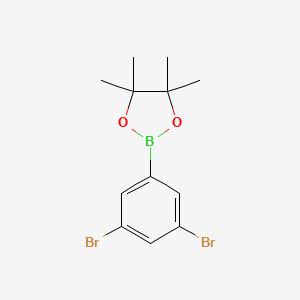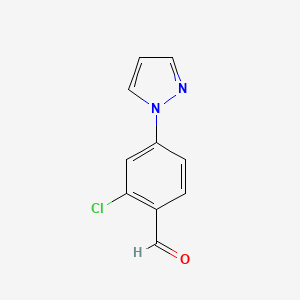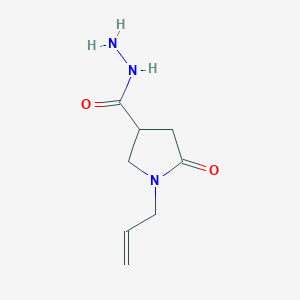
1-Allyl-5-oxopyrrolidine-3-carbohydrazide
Descripción general
Descripción
1-Allyl-5-oxopyrrolidine-3-carbohydrazide, also known as AOPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AOPC is a heterocyclic compound that consists of a pyrrolidine ring, an allyl group, and a carbohydrazide moiety.
Mecanismo De Acción
The mechanism of action of 1-Allyl-5-oxopyrrolidine-3-carbohydrazide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and disrupting cellular processes. In cancer cells, 1-Allyl-5-oxopyrrolidine-3-carbohydrazide has been shown to inhibit the activity of topoisomerase IIα, which leads to DNA damage and apoptosis. In bacteria, 1-Allyl-5-oxopyrrolidine-3-carbohydrazide disrupts the bacterial cell membrane and inhibits DNA replication, leading to bacterial death.
Biochemical and physiological effects:
Studies have shown that 1-Allyl-5-oxopyrrolidine-3-carbohydrazide has minimal toxicity in normal cells and tissues, making it a promising candidate for further development as a therapeutic agent. 1-Allyl-5-oxopyrrolidine-3-carbohydrazide has been shown to induce apoptosis in cancer cells without affecting normal cells, indicating its potential as a selective anticancer agent. In addition, 1-Allyl-5-oxopyrrolidine-3-carbohydrazide has been shown to exhibit low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Allyl-5-oxopyrrolidine-3-carbohydrazide has several advantages for lab experiments, including its high yield and purity, low toxicity, and potential as a selective anticancer and antibacterial agent. However, 1-Allyl-5-oxopyrrolidine-3-carbohydrazide also has some limitations, including its limited solubility in water and its relatively high cost compared to other compounds.
Direcciones Futuras
There are several potential future directions for research on 1-Allyl-5-oxopyrrolidine-3-carbohydrazide. One direction is to further investigate its potential as an anticancer and antibacterial agent, including its mechanism of action and its efficacy in animal models. Another direction is to explore its potential as a therapeutic agent for other diseases, such as cardiovascular disease and neurodegenerative diseases. Finally, research could focus on developing new synthetic methods for 1-Allyl-5-oxopyrrolidine-3-carbohydrazide that are more efficient and cost-effective.
Aplicaciones Científicas De Investigación
1-Allyl-5-oxopyrrolidine-3-carbohydrazide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 1-Allyl-5-oxopyrrolidine-3-carbohydrazide has shown promising results as an anticancer agent. Studies have shown that 1-Allyl-5-oxopyrrolidine-3-carbohydrazide induces apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα, an enzyme that plays a crucial role in DNA replication and repair. 1-Allyl-5-oxopyrrolidine-3-carbohydrazide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
In addition to its anticancer properties, 1-Allyl-5-oxopyrrolidine-3-carbohydrazide has also been studied for its potential as an antibacterial agent. Studies have shown that 1-Allyl-5-oxopyrrolidine-3-carbohydrazide exhibits potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 1-Allyl-5-oxopyrrolidine-3-carbohydrazide has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane and inhibiting DNA replication.
Propiedades
IUPAC Name |
5-oxo-1-prop-2-enylpyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-11-5-6(4-7(11)12)8(13)10-9/h2,6H,1,3-5,9H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSRVGXJBPOARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-5-oxopyrrolidine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




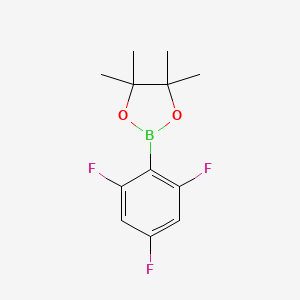


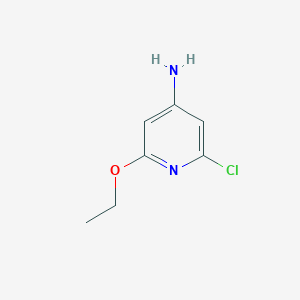
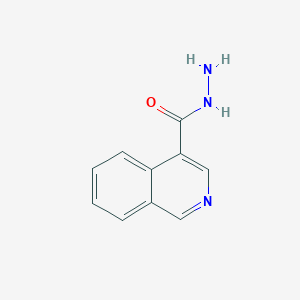


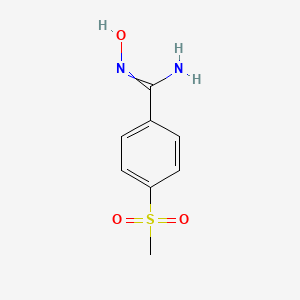
![7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione](/img/structure/B1395786.png)

![Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1395788.png)
